N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a diphenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide typically involves the reaction of 2-methoxybenzylamine with 3,3-diphenylpropanoic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide
- N-(2-methoxybenzyl)-3,3-diphenylpropanamide
- N-(2-methoxyphenyl)-3,3-diphenylpropanamide
Comparison: this compound is unique due to the presence of both methoxy and diphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-26-22-15-9-8-14-20(22)17-24-23(25)16-21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,21H,16-17H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTHFLJKTRZQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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